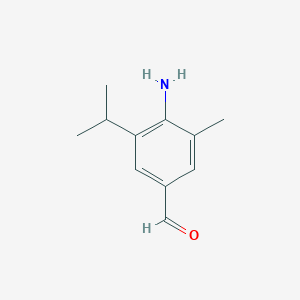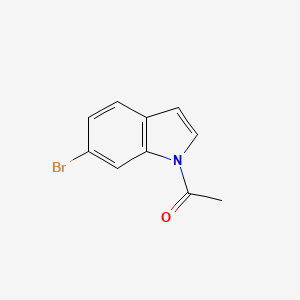
1-(6-Bromo-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-1H-indol-1-yl)ethanone is a compound belonging to the indole family, characterized by the presence of a bromine atom at the 6th position of the indole ring and an ethanone group attached to the nitrogen atom. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole structure . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid .
Industrial Production Methods: Industrial production of 1-(6-Bromo-1H-indol-1-yl)ethanone may involve large-scale bromination and subsequent functionalization of indole derivatives. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromo-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-(6-Bromo-1H-indol-1-yl)ethanone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and ethanone group contribute to its reactivity and binding affinity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing .
Comparación Con Compuestos Similares
1-(5-Bromo-1H-indol-1-yl)ethanone: Similar structure with bromine at the 5th position.
1-(6-Chloro-1H-indol-1-yl)ethanone: Chlorine atom instead of bromine.
1-(6-Fluoro-1H-indol-1-yl)ethanone: Fluorine atom instead of bromine.
Uniqueness: 1-(6-Bromo-1H-indol-1-yl)ethanone is unique due to the specific position of the bromine atom, which influences its reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
1-(6-bromoindol-1-yl)ethanone |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,1H3 |
Clave InChI |
XLBUUHMWACMRLR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=CC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-7(8h)-acetic acidhydrazide](/img/structure/B13980536.png)
![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)
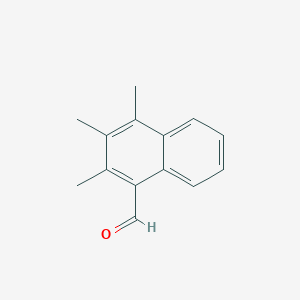
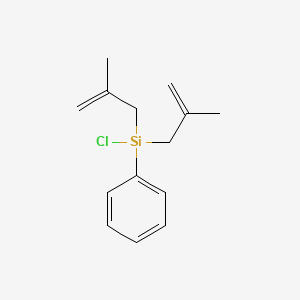
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)
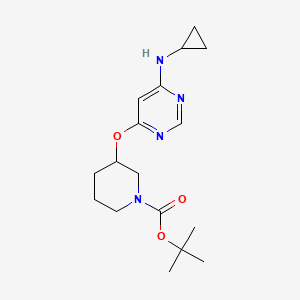
![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
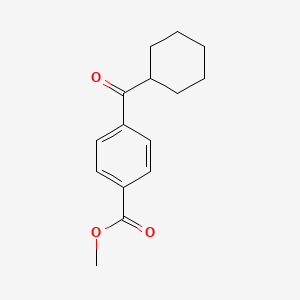

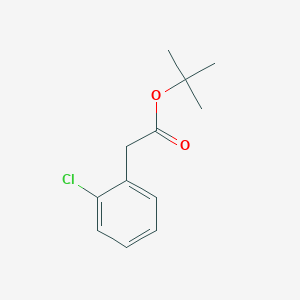
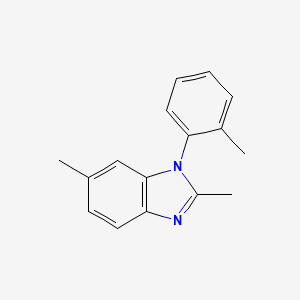
![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
